molecular formula C11H21BrO B13077527 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane

Cat. No.: B13077527
M. Wt: 249.19 g/mol
InChI Key: BMXDFYHWQKKPHU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane is an organic compound characterized by a seven-membered cycloheptane ring substituted with a bromomethyl group and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane can be synthesized through a multi-step process:

    Formation of the Cycloheptane Ring: Starting from a suitable precursor, such as cycloheptanone, the cycloheptane ring can be formed through a series of reactions including reduction and cyclization.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cycloheptane ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction. This involves reacting the bromomethylated cycloheptane with propan-2-ol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under conditions such as reflux in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include alcohols, nitriles, or amines.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include the corresponding methylated cycloheptane.

Scientific Research Applications

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It may be utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the bromomethyl group undergoes transformation to yield different functional groups.

Comparison with Similar Compounds

    1-(Bromomethyl)cycloheptane: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.

    1-(Chloromethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and reaction conditions.

    1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane: Contains a six-membered ring instead of a seven-membered ring, which can influence the compound’s chemical properties and reactivity.

Uniqueness: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane is unique due to the presence of both the bromomethyl and propan-2-yloxy groups on a seven-membered ring

Biological Activity

1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane is an organic compound characterized by a seven-membered cycloheptane ring, which features a bromomethyl group and a propan-2-yloxy group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activity and reactivity. Understanding its biological activity is crucial for its application in pharmaceuticals and material science.

Molecular Characteristics

PropertyValue
CAS No. 1478723-33-9
Molecular Formula C12H23BrO
Molecular Weight 263.21 g/mol
IUPAC Name 1-(bromomethyl)-1-(propan-2-yloxymethyl)cycloheptane
InChI Key GFUSBGCEPOVPGK-UHFFFAOYSA-N

The biological activity of this compound largely depends on its interaction with various molecular targets. It is hypothesized that the bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it a versatile intermediate in organic synthesis.

In medicinal chemistry, the compound's biological effects could involve interactions with enzymes or receptors, potentially influencing metabolic pathways or signal transduction processes. The specific mechanisms are still under investigation, but preliminary studies suggest that modifications to this compound can enhance its biological efficacy.

Antimicrobial Activity

Studies have indicated that derivatives of bromomethyl compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial activities.

Cytotoxicity Assays

Cytotoxicity assays conducted on related compounds have demonstrated varying degrees of toxicity against cancer cell lines. Preliminary results suggest that modifications to the propan-2-yloxy group may enhance cytotoxic effects, warranting further investigation into this compound's potential as an anticancer agent.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex organic molecules through various chemical reactions:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl.
  • Reduction : The bromomethyl group can be reduced to a methyl group using reducing agents.

These reactions not only highlight the compound's reactivity but also its potential utility in synthesizing pharmaceuticals and advanced materials.

Material Science

In material science, the unique properties of this compound make it suitable for developing novel polymers. Its ability to incorporate into polymer chains can lead to materials with enhanced mechanical and thermal properties.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-1-propan-2-yloxycycloheptane

InChI

InChI=1S/C11H21BrO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9H2,1-2H3

InChI Key

BMXDFYHWQKKPHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CCCCCC1)CBr

Origin of Product

United States

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